molecular formula C12H11NO4 B1625296 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid CAS No. 54644-12-1

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid

Cat. No.: B1625296
CAS No.: 54644-12-1
M. Wt: 233.22 g/mol
InChI Key: FKTHAJTWXRSXRZ-UHFFFAOYSA-N
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Description

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with phenyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-4-carboxylates.

    Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylates, while substitution reactions can produce a variety of functionalized oxazole derivatives .

Scientific Research Applications

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-oxazole-4-carboxylic acid: Lacks the ethoxy group, which can influence its chemical properties and reactivity.

    5-methoxy-2-phenyl-1,3-oxazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different steric and electronic effects.

    5-ethoxy-2-methyl-1,3-oxazole-4-carboxylic acid: Contains a methyl group instead of a phenyl group, affecting its overall properties.

Uniqueness

The presence of the ethoxy group in 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHAJTWXRSXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469603
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54644-12-1
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylic Acid
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